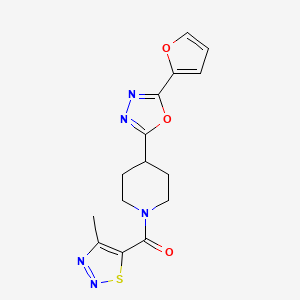

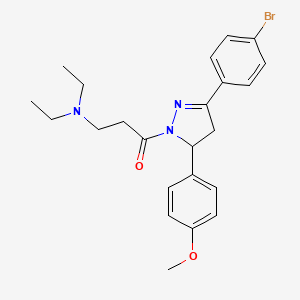

![molecular formula C10H11NO3S B3018242 5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid CAS No. 923126-67-4](/img/structure/B3018242.png)

5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid and related compounds involves the interaction of multi-functionalized thiophene derivatives with various reagents. In one study, 3-amino-2-cyanothioacrylamides were reacted with active halo methylene compounds under mild conditions to produce 5-acyl-2-amino-3-cyanothiophenes exclusively . Another approach utilized methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was prepared from L-serine and shown to be reactive in Michael additions and Diels–Alder reactions, leading to cyclopropyl-containing amino acids . Additionally, an efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives was reported, using thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without any catalysts in anhydrous ethanol .

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is characterized by a combination of functionalities that contribute to their photophysical properties. Computational and experimental investigations have revealed that these systems, upon light absorption, populate an intramolecular charge-transfer (ICT) Franck-Condon state, with emission occurring from a twisted ICT minimum . This suggests a strong relationship between the optoelectronic properties and the molecular structure of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the cyclopropyl-containing compounds is highlighted by their ability to undergo various reactions. The Michael additions and Diels–Alder reactions mentioned in the synthesis of cyclopropyl-containing amino acids demonstrate the versatility of these building blocks . The synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives further exemplifies the chemical reactivity of these compounds, as they are formed under mild conditions without the need for additional catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these thiophene derivatives are closely tied to their molecular structure. The presence of multiple functional groups imparts specific photophysical characteristics, such as fluorescence, which is influenced by the ICT state of the molecules . The ease of synthesis and purification of these compounds, as demonstrated by the simple cooling and filtration process to obtain the precipitate without further purification, indicates favorable physical properties for practical applications .

properties

IUPAC Name |

5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-5-4-7(15-8(5)10(13)14)11-9(12)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHGBMJAGEZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

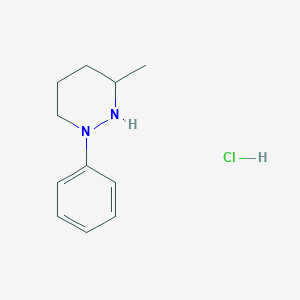

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

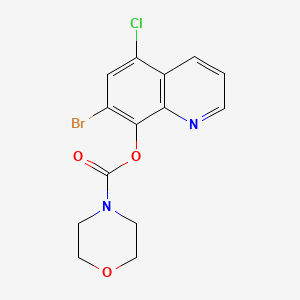

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

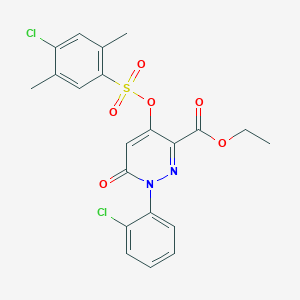

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)